1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide

Medicinal Chemistry Chemical Biology Drug Discovery

1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide (CAS 2034390-01-5) is a heterocyclic sulfonamide compound featuring a thiophene-pyrazine core linked to a methylimidazole sulfonamide moiety. It belongs to the N-(heteroaryl)thiophene sulfonamide class, which has been investigated for applications such as angiotensin AT2 receptor ligands.

Molecular Formula C13H13N5O2S2
Molecular Weight 335.4
CAS No. 2034390-01-5
Cat. No. B2677961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide
CAS2034390-01-5
Molecular FormulaC13H13N5O2S2
Molecular Weight335.4
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3
InChIInChI=1S/C13H13N5O2S2/c1-18-8-12(16-9-18)22(19,20)17-7-10-13(15-5-4-14-10)11-3-2-6-21-11/h2-6,8-9,17H,7H2,1H3
InChIKeyTZPQVYHNIPOUSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide (CAS 2034390-01-5) and Identifying Differentiated Alternatives


1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide (CAS 2034390-01-5) is a heterocyclic sulfonamide compound featuring a thiophene-pyrazine core linked to a methylimidazole sulfonamide moiety. It belongs to the N-(heteroaryl)thiophene sulfonamide class, which has been investigated for applications such as angiotensin AT2 receptor ligands [1]. The compound is cataloged in chemical databases like PubChem (CID 122163130) with defined physicochemical properties, including a molecular weight of 335.4 g/mol and a topological polar surface area of 126 Ų [2]. However, its specific biological activity and target profile have not been reported in peer-reviewed literature.

Risk of Blind Substitution: Why In-Class Analogs of 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide Cannot Be Interchanged Without Comparative Data


The N-(heteroaryl)thiophene sulfonamide class exhibits profound structure-dependent activity, making substitution highly risky without specific comparative data. For example, within a related series exploring AT2 receptor ligands, migration of a methylene imidazole group or substitution with a tert-butylimidazolylacetyl group resulted in dramatic shifts in binding affinity (Ki values ranging from >100 nM to <5 nM) and metabolic stability (human liver microsome t½ from <10 min to >70 min) [1]. For the target compound, the specific combination of a 1-methylimidazole-4-sulfonamide with a 3-(thiophen-2-yl)pyrazin-2-yl methanamine linker represents a unique, unevaluated structural motif. In the absence of direct comparative bioactivity data for this exact compound, any substitution based on class-level inference carries an unquantifiable risk of potency loss, altered selectivity, or unpredictable ADME properties.

Quantitative Selection Evidence for 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide (CAS 2034390-01-5): A Gap Analysis


Absence of Published Bioactivity Data Prevents Quantitative Target-Based Selection

No peer-reviewed primary research or patent literature containing quantitative biological activity data (e.g., IC50, Ki, EC50) was identified for 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide. While closely related N-(heteroaryl)thiophene sulfonamides have been evaluated as angiotensin AT2 receptor ligands, exhibiting Ki values from 4.9 nM to 42 nM [1], this specific compound was not among the evaluated structures. The only available quantitative data for the target compound are computed physicochemical properties from PubChem, such as XLogP3 (0.1) and Topological Polar Surface Area (126 Ų) [2]. These properties are insufficient to establish functional differentiation from structurally similar analogs.

Medicinal Chemistry Chemical Biology Drug Discovery

Uncharacterized Selectivity Profile Versus Known Off-Targets in the Chemotype Class

Within the broader 1-methyl-1H-imidazole chemotype, compounds have been developed as potent JAK2 inhibitors with off-target activity against other kinases (e.g., compound 19a: JAK2 IC50 <3 nM; JAK3 IC50 220 nM) [1]. The target compound's uncharacterized selectivity profile means its potential for polypharmacology or target-specific advantages over known analogs like the JAK2 inhibitor class is completely unknown. No direct head-to-head or cross-study comparable selectivity data exist for this molecule.

Kinase Selectivity Receptor Pharmacology Safety Profiling

Physicochemical Property Profile: Limited Differentiation Potential for ADME Optimization

The computed physicochemical properties of the target compound (MW: 335.4 g/mol; XLogP3: 0.1; TPSA: 126 Ų; HBD: 1; HBA: 7) [2] place it within drug-like chemical space, with zero Lipinski rule violations. These properties are broadly comparable to other compounds in its class but do not offer a quantifiable advantage over any specific analog. For context, the AT2R selective ligands from the same chemotype class have similar or lower molecular weights and variable lipophilicity optimized for metabolic stability [1]. No experimental ADME data exist for the target compound.

ADME Prediction Physicochemical Properties Drug-likeness

Limited Application Scenarios for 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide Based on Current Evidence Gaps


Procurement as a Structurally Novel Scaffold for Exploratory Medicinal Chemistry

The compound may be sourced as a unique, unevaluated scaffold for exploratory synthesis in medicinal chemistry programs targeting AT2 receptors or other targets where the thiophene-pyrazine-imidazole sulfonamide topology represents a novel chemotype [1]. Its selection in this context is based entirely on structural novelty rather than proven bioactivity differentiation.

In Silico Screening and Computational Model Building

Researchers may use the compound's computed properties (e.g., XLogP3 of 0.1 and TPSA of 126 Ų [2]) to build pharmacophore or QSAR models for the N-(heteroaryl)thiophene sulfonamide class. However, the absence of experimental activity data limits the predictive power of such models and provides no basis for selecting this compound over another analog with similar properties.

Use as a Negative Control or Inactive Analog in Target Validation Studies

In the absence of demonstrated activity against any characterized target, the compound could theoretically serve as a negative control analog for structurally related active compounds (e.g., in assays for AT2R binding where active ligands have Ki values <50 nM [1]). This application would require experimental confirmation of inactivity, which has not been reported.

Reference Standard for Analytical Chemistry and Quality Control

The compound can be used as an analytical reference standard for method development, leveraging its established chemical identifiers (CAS 2034390-01-5, InChI Key: TZPQVYHNIPOUSU-UHFFFAOYSA-N) and available physicochemical properties [2]. This application is independent of biological activity data.

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